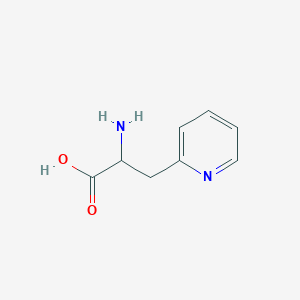

2-Amino-3-(pyridin-2-yl)propionic acid

Beschreibung

Contextualization as a Heterocyclic Amino Acid and Non-Proteinogenic Building Block

2-Amino-3-(pyridin-2-yl)propionic acid is classified as a heterocyclic amino acid due to the incorporation of a pyridine (B92270) ring in its side chain. evitachem.com The nitrogen atom within this aromatic ring imparts unique electronic properties and the capacity for specific molecular interactions, such as hydrogen bonding and metal coordination, which are not accessible to its carbocyclic analogue, phenylalanine. nbinno.comnih.gov

Furthermore, it is categorized as a non-proteinogenic or unnatural amino acid, meaning it is not one of the 22 amino acids naturally encoded in the genetic code of organisms for protein synthesis. nih.gov The utility of non-proteinogenic amino acids in chemical and biomedical research is vast; their incorporation into peptides can introduce novel structural and functional properties, enhancing stability, modulating biological activity, and providing probes to study biological processes. nih.govlabmanager.com The synthesis of complex molecules often utilizes such non-proteinogenic amino acids as versatile starting materials. evitachem.com

Significance in Advanced Organic Synthesis and Medicinal Chemistry Paradigms

The significance of this compound in advanced organic synthesis stems primarily from its role as a chiral building block. Its bifunctional nature, possessing both an amino and a carboxylic acid group, alongside the reactive pyridine ring, allows for a diverse array of chemical transformations. evitachem.com It serves as a valuable intermediate in the synthesis of more complex molecules with desired stereochemistry. evitachem.com

In medicinal chemistry, the incorporation of pyridyl-substituted amino acids like this compound into peptide chains is a key strategy for developing peptidomimetics. nbinno.com These are molecules that mimic the structure and function of natural peptides but often have improved pharmacokinetic profiles, such as enhanced stability against enzymatic degradation and better bioavailability. nbinno.com The pyridine moiety can engage in specific interactions with biological targets, such as enzymes and receptors, potentially leading to the development of novel therapeutic agents for a range of conditions, including neurological disorders. evitachem.comnbinno.com For instance, a related compound, 3-[(3-Amino-4-methylaminobenzoyl)pyridin-2-yl-amino]propionic acid ethyl ester, is a key intermediate in the synthesis of a medication used to prevent stroke. evitachem.com

Historical Development and Evolution of Research Perspectives on Pyridyl-Substituted Amino Acids

The journey of pyridyl-substituted amino acids is intrinsically linked to the history of both pyridine chemistry and the expanding field of unnatural amino acids. Pyridine was first isolated from coal tar in the 19th century, with its structure being elucidated in the 1860s and 1870s. nih.govwikipedia.org The first major synthesis of pyridine derivatives was described by Arthur Rudolf Hantzsch in 1881. wikipedia.org

The concept and application of unnatural amino acids in scientific research is a more recent development. While naturally occurring non-proteinogenic amino acids have been known for some time, the deliberate synthesis and incorporation of a wide array of "unnatural" amino acids into peptides and proteins began to gain significant traction in the latter half of the 20th century and has blossomed in the 21st. nih.govyoutube.com The development of new synthetic methodologies has made a vast number of these building blocks, including this compound, more accessible for research. labmanager.comsciencedaily.com The evolution of techniques in peptide synthesis, such as solid-phase synthesis, has further enabled the facile incorporation of these unique residues into peptide chains, paving the way for the exploration of their impact on peptide structure and function. nbinno.comyoutube.com

Current Research Frontiers and Prospective Avenues for this compound

Current research continues to unlock the potential of this compound and related compounds. A significant frontier lies in its application in peptide-based drug discovery, where the introduction of this amino acid can fine-tune the biological activity and physical properties of peptides. nbinno.comnih.gov The development of novel peptide therapeutics with enhanced potency and stability is an active area of investigation. nih.gov

Another promising avenue is the use of pyridyl-substituted amino acids in the design of novel catalysts and functional materials. The pyridine nitrogen can act as a ligand for metal ions, opening up possibilities for creating new catalytic systems. The unique photophysical properties that can arise from incorporating such amino acids into larger molecular structures are also being explored, for example, in the development of fluorescent probes for biological imaging. acs.org

Furthermore, research is ongoing to investigate the role of such compounds in enzyme interactions and metabolic pathways. evitachem.com As our understanding of the chemical biology of non-proteinogenic amino acids deepens, it is anticipated that this compound will find even broader applications in the design of bioactive molecules and advanced materials.

Chemical Data

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| CAS Number | 17407-44-2 |

| Appearance | Solid |

| InChI Key | PDRJLZDUOULRHE-UHFFFAOYSA-N |

Data sourced from Sigma-Aldrich sigmaaldrich.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-3-pyridin-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-7(8(11)12)5-6-3-1-2-4-10-6/h1-4,7H,5,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRJLZDUOULRHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400880 | |

| Record name | Beta-(2-pyridyl)-dl-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17407-44-2, 37535-51-6 | |

| Record name | Beta-(2-pyridyl)-dl-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridin-2-yl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Stereochemical Control for 2 Amino 3 Pyridin 2 Yl Propionic Acid

Enantioselective Synthesis Strategies for Chiral Isomers of 2-Amino-3-(pyridin-2-yl)propionic acid

The direct synthesis of a specific enantiomer of this compound can be achieved through several sophisticated methods, including asymmetric catalysis, the use of chiral auxiliaries, and biocatalytic transformations.

Asymmetric Catalysis in C-C Bond Formation for β-Pyridylalanines

Asymmetric phase-transfer catalysis (PTC) has emerged as a powerful tool for the enantioselective synthesis of α-amino acids. This methodology often involves the alkylation of a glycine-derived Schiff base under the influence of a chiral phase-transfer catalyst. For the synthesis of β-pyridylalanines, this would typically involve the reaction of a glycine (B1666218) imine ester with 2-(halomethyl)pyridine. Chiral quaternary ammonium (B1175870) salts derived from Cinchona alkaloids or binaphthyl scaffolds are commonly employed as catalysts. bohrium.com These catalysts form a chiral ion pair with the enolate of the glycine Schiff base, which then directs the approach of the electrophile (the pyridyl halide) to one face of the enolate, leading to the formation of one enantiomer in excess. The efficiency of this process is highly dependent on the structure of the catalyst, the solvent system, and the reaction conditions.

Recent advancements in this area include the development of C2-symmetric chiral biaryl-modified tetraalkylammonium salts, which have shown high efficiency in various asymmetric transformations. unimi.it The stereochemical outcome is dictated by the precise noncovalent interactions within the catalyst-substrate complex. bohrium.com

Chiral Auxiliary-Based Approaches for Stereocontrol

A well-established strategy for asymmetric synthesis involves the temporary attachment of a chiral auxiliary to the substrate. This auxiliary directs the stereochemical course of a reaction before being cleaved to afford the enantiomerically enriched product.

For the synthesis of this compound, a common approach involves the use of chiral oxazolidinones, such as those popularized by Evans. nih.gov The N-acylated oxazolidinone, prepared from a glycine synthon, can be deprotonated to form a chiral enolate. The subsequent alkylation with a 2-(halomethyl)pyridine is directed by the steric bulk of the auxiliary, leading to a high degree of diastereoselectivity. The chiral auxiliary is then typically removed under mild hydrolytic conditions to yield the desired enantiomer of the amino acid. The choice of the specific oxazolidinone auxiliary can be critical for achieving high diastereomeric excess. nih.gov

Another class of chiral auxiliaries that have been successfully employed in the synthesis of α-amino acids are camphorsultams. Similar to oxazolidinones, N-acylated camphorsultams can be stereoselectively alkylated. The rigid bicyclic structure of the camphorsultam provides excellent stereochemical control.

Chemoenzymatic Synthesis Protocols and Biocatalytic Transformations

Biocatalysis offers a highly selective and environmentally benign alternative for the synthesis of chiral amino acids. Enzymes can operate under mild conditions and often exhibit exquisite enantio- and regioselectivity.

A notable chemoenzymatic route to L-pyridylalanines involves a one-pot, two-step telescopic synthesis. acs.org This process begins with a Knoevenagel-Doebner condensation between a pyridylaldehyde and malonic acid to form the corresponding pyridylacrylic acid. This intermediate then undergoes a biocatalytic hydroamination using a phenylalanine ammonia (B1221849) lyase (PAL) from Anabaena variabilis. This particular PAL has demonstrated high activity towards non-natural substrates, affording conversions of up to 95% and excellent enantioselectivity, often exceeding 99% enantiomeric excess (ee). acs.org

The following table summarizes the key aspects of this biocatalytic approach:

| Feature | Description | Reference |

| Enzyme | Phenylalanine Ammonia Lyase (PAL) from Anabaena variabilis | acs.org |

| Reaction | Biocatalytic hydroamination of pyridylacrylic acid | acs.org |

| Conversion | Up to 95% | acs.org |

| Enantioselectivity | >99% ee for the L-enantiomer | acs.org |

Racemic Synthesis Routes and Subsequent Chiral Resolution Techniques for this compound

An alternative to direct asymmetric synthesis is the preparation of a racemic mixture of the target amino acid, followed by separation of the enantiomers.

Adaptations of the Rhodanine (B49660) Method for Pyridyl-Containing Amino Acids

The rhodanine synthesis is a classical method for the preparation of α-amino acids. The synthesis commences with the Knoevenagel condensation of an aldehyde, in this case, pyridine-2-carboxaldehyde, with rhodanine (2-thioxothiazolidin-4-one) to form a 5-arylmethylene rhodanine derivative. This intermediate is then typically hydrolyzed and reduced to afford the racemic amino acid. The rhodanine scaffold itself can be synthesized through a one-pot, three-component condensation reaction. nih.gov While a versatile method, the conditions for hydrolysis and reduction need to be carefully optimized to avoid side reactions and ensure good yields of the final pyridylalanine.

Classical Resolution Methods and Chromatographic Enantioseparation

Once a racemic mixture of this compound is obtained, the individual enantiomers can be separated.

Classical Resolution: This technique involves the formation of diastereomeric salts by reacting the racemic amino acid with a chiral resolving agent. These diastereomeric salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. For the resolution of a related compound, 3-amino-3-(3'-pyridyl)propionic acid, (1R,2S)-(−)-ephedrine has been successfully used as a resolving agent. acs.org The racemic N-Boc protected amino acid is treated with the chiral base to form diastereomeric salts, one of which preferentially crystallizes from the solution. After separation, the desired enantiomer of the amino acid is recovered by acidification.

The following table outlines the steps for a classical resolution:

| Step | Description |

| 1. Protection | The amino group of the racemic amino acid is protected (e.g., as a Boc-carbamate). |

| 2. Salt Formation | The protected racemic acid is reacted with a chiral base (e.g., (1R,2S)-(−)-ephedrine) to form diastereomeric salts. |

| 3. Fractional Crystallization | The diastereomeric salts are separated based on differences in solubility. |

| 4. Liberation of Enantiomer | The desired enantiomer is liberated from the purified diastereomeric salt by treatment with acid. |

| 5. Deprotection | The protecting group is removed to yield the enantiomerically pure amino acid. |

Chromatographic Enantioseparation: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. mdpi.com Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, and cyclodextrins. mdpi.com The separation is based on the differential interactions between the enantiomers and the chiral environment of the stationary phase. For pyridylalanines, reversed-phase or polar ionic mode HPLC on macrocyclic glycopeptide-based CSPs (like vancomycin (B549263) or teicoplanin) can be effective, where ionic interactions play a key role in chiral recognition. mdpi.com

Thin-layer chromatography (TLC) can also be adapted for chiral separations, often by impregnating the plate with a chiral selector or by using a chiral mobile phase additive. nih.govnih.gov This method is particularly useful for rapid screening and analysis.

Multicomponent Reactions and Green Chemistry Approaches for this compound Synthesis

Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their ability to construct complex molecules in a single step from three or more starting materials, which aligns with the principles of green chemistry by minimizing steps and waste. beilstein-journals.org Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly relevant for the synthesis of amino acid derivatives. nih.gov

The Ugi four-component reaction (U-4CR) brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amides. beilstein-journals.orgnih.gov This reaction is noted for its high atom economy and the capacity to generate diverse molecular libraries. nih.govmdpi.com The mechanism typically involves the formation of an imine from the amine and aldehyde, which then reacts with the isocyanide to form a nitrilium intermediate. This intermediate is subsequently trapped by the carboxylate to yield the final product after a Mumm rearrangement. beilstein-journals.orgnih.gov For the synthesis of a compound like this compound, a potential Ugi reaction could involve 2-pyridinecarboxaldehyde, an ammonia equivalent, a protected cyanide, and a carboxylate component, although specific literature examples for this exact target are not prevalent. The Ugi reaction has been successfully used to create libraries of peptidomimetics and heterocyclic compounds. beilstein-journals.orgnih.gov

The Passerini three-component reaction (P-3CR) is another cornerstone of isocyanide-based MCRs, reacting an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction is known for its operational simplicity and high atom economy. researchgate.net The mechanism is thought to proceed through a non-ionic, cyclic transition state, especially in non-polar solvents. organic-chemistry.orgrsc.org The Passerini reaction has been employed in the synthesis of various α-hydroxy carboxamides and has applications in the creation of pharmaceuticals and natural products. wikipedia.orgresearchgate.net

Green chemistry principles, particularly atom economy , are central to modern synthetic design. nih.gov Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. scranton.eduprimescholars.commonash.edu Addition and rearrangement reactions are considered highly atom-economical as they, in theory, can achieve 100% atom economy. nih.govscranton.edu In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy. nih.gov The synthesis of ibuprofen, for instance, showcases the benefit of a "green" synthetic route with high atom economy over a traditional "brown" route with significant waste. monash.edu Applying these principles to the synthesis of this compound would favor catalytic methods and reaction designs that maximize the incorporation of starting materials into the final structure.

Synthetic Post-Modification and Derivatization of the Pyridine (B92270) and Amino Acid Moieties

Post-synthetic modification of the this compound scaffold allows for the fine-tuning of its properties for various applications, including the development of new therapeutic agents and materials.

Functionalization of the Pyridine Ring in this compound Scaffolds

The pyridine ring is a common feature in many FDA-approved drugs. acs.org However, its functionalization can be challenging due to the electron-deficient nature of the ring and the Lewis basicity of the nitrogen atom, which can lead to reduced reactivity in electrophilic aromatic substitutions. beilstein-journals.org

C-H Activation has emerged as a powerful tool for the direct functionalization of pyridine rings, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. beilstein-journals.org Palladium-catalyzed C-H arylation allows for the introduction of aryl groups at various positions of the pyridine ring. nih.gov The regioselectivity of these reactions can often be controlled by the electronic properties of the substituents on the pyridine ring and the choice of catalyst and ligands. nih.gov For instance, electron-withdrawing groups can direct arylation to the C-4 position. nih.gov Transition metal complexes of rhodium and iridium have also been shown to selectively activate C-H bonds at the 2-position of pyridine. acs.orgrsc.org

Halogenation of aminopyridines is a common transformation. Bromination of 2-aminopyridine (B139424), for example, can be achieved using bromine in acetic acid, typically yielding 2-amino-5-bromopyridine. orgsyn.org The introduction of a halogen provides a handle for further functionalization through cross-coupling reactions. A method for the preparation of 2-amino-3-bromopyridine (B76627) involves the reaction of 2-aminopyridine with liquid bromine in an organic solvent. google.com

Nitration of the pyridine ring is another important modification. The nitration of 2-aminopyridine with a mixture of nitric and sulfuric acid can lead to the formation of 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine. semanticscholar.org The nitro group can then serve as a precursor for an amino group or other functionalities.

Esterification and Amidation Reactions for Peptide Synthesis and Prodrugs

The amino and carboxylic acid groups of this compound are key sites for derivatization, particularly for incorporation into peptides and the development of prodrugs.

Esterification of the carboxylic acid group can be used to create prodrugs with improved pharmacokinetic properties, such as enhanced solubility or membrane permeability. nih.govscirp.org Amino acid ester prodrugs, for instance, can be designed to target specific transporters in the body. scirp.org Simple ester prodrugs are often designed to be cleaved by ubiquitous esterases in the body to release the active parent drug. scirp.org The methyl ester of this compound is a known derivative. fishersci.com

Amidation reactions, or peptide coupling , are fundamental to the synthesis of peptides. researchgate.net These reactions involve the formation of an amide bond between the carboxylic acid of one amino acid and the amino group of another. researchgate.net This process typically requires the use of coupling reagents to activate the carboxylic acid. peptide.comresearchgate.net Common coupling reagents include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), phosphonium (B103445) salts like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). peptide.comresearchgate.net The incorporation of non-natural amino acids like (S)-2-amino-3-(pyridin-4-yl)propionic acid into peptide chains is a strategy used to modify the properties of peptides, such as their stability and target affinity. nbinno.com This approach is also valuable in the development of peptidomimetics. nbinno.com

Investigative Studies on Molecular Interactions and Biological Activities of 2 Amino 3 Pyridin 2 Yl Propionic Acid Derivatives

Neuropharmacological Research and Central Nervous System Implications

Modulation of Ionotropic Glutamate (B1630785) Receptors (e.g., AMPA Receptors) by 2-Amino-3-(pyridin-2-yl)propionic acid Analogues

The central nervous system relies on a delicate balance of excitatory and inhibitory neurotransmission, with glutamate being the primary excitatory neurotransmitter. frontiersin.org Ionotropic glutamate receptors (iGluRs), including AMPA, NMDA, and kainate receptors, are crucial for mediating fast synaptic transmission. nih.govmdpi.com The α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor, a major subtype of iGluRs, is fundamental to synaptic plasticity, learning, and memory. frontiersin.orgmdpi.com Consequently, molecules that modulate AMPA receptor activity are of significant interest in neuropharmacological research.

Analogues of this compound, which share structural similarities with glutamate, have been investigated for their potential to interact with iGluRs. The activity of these analogues is often stereoselective. For instance, studies on the AMPA receptor antagonist IKM-159, a heterotricyclic glutamate analogue, revealed that only the (2R)-enantiomer was biologically active, locking the GluA2 subunit in an open conformation consistent with competitive antagonism. nih.gov This highlights the specific structural requirements for interaction with the glutamate binding site on the receptor.

The general class of pyridin-2-yl derivatives has shown activity at these receptors. AMPA receptors are tetrameric assemblies of subunits (GluA1-4), and their activation requires the binding of an agonist like glutamate. mdpi.com Compounds that can bind to this site without causing the conformational change necessary for channel opening, or that stabilize a closed/desensitized state, act as antagonists. The development of antagonists such as NBQX (6-nitro-7-sulfamobenzo[f] quinoxaline-2,3-dione) demonstrates that molecules with heterocyclic ring systems can effectively block AMPA receptors. nih.gov The pyridinyl group in this compound analogues provides a scaffold that can be chemically modified to explore interactions with the ligand-binding domain of AMPA receptors, potentially leading to the development of novel modulators.

Neurotransmitter Precursor Potential and Influence on Neurotransmission Pathways

Amino acids are not only the building blocks of proteins but also serve as key neurotransmitters or precursors to neurotransmitters. nih.govmdpi.com The aromatic amino acids tryptophan, phenylalanine, and tyrosine are well-known precursors for the synthesis of serotonin (B10506) and the catecholamines (dopamine, norepinephrine, epinephrine), respectively. nih.govnih.gov These precursors cross the blood-brain barrier via specific transporters, and their availability can influence the rate of neurotransmitter synthesis. nih.gov

This compound is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids incorporated into proteins via ribosomal synthesis. Its structure, featuring a pyridine (B92270) ring, is analogous to the aromatic rings of phenylalanine and tryptophan and the imidazole (B134444) ring of histidine. This structural similarity suggests it may interact with the enzymatic pathways responsible for neurotransmitter synthesis or act as a competitive substrate for amino acid transporters in the central nervous system. nih.gov Fluctuations in the levels of one amino acid can affect the transport and metabolism of others, thereby indirectly modulating neurotransmitter release. nih.gov For example, excitatory amino acid transmission involving AMPA receptors in brain regions like the nucleus accumbens and ventral tegmental area is associated with motor activity. nih.gov While direct evidence for this compound acting as a neurotransmitter precursor is limited, its potential to influence these pathways by interacting with transporters or enzymes remains an area of investigative interest.

Neuroprotective Effects in In Vitro and In Vivo Models

Neuroprotection involves preserving neuronal structure and function in the face of insults like hypoxia-ischemia or neuroinflammation. Research into related compounds suggests potential mechanisms through which derivatives of this compound might exert neuroprotective effects. For example, indole-3-propionic acid (IPA), a metabolite produced by gut microbiota from tryptophan, has demonstrated neuroprotective properties. nih.govnaturalhealthresearch.org In in vitro studies, IPA was shown to protect microglia from inflammation by reducing the concentration of pro-inflammatory cytokines like TNF-α. nih.govresearchgate.net This, in turn, promoted neuronal function, as evidenced by increased production of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF) in neuronal cells cultured with conditioned media from IPA-treated microglia. nih.govnaturalhealthresearch.org

Furthermore, studies on other small molecules have shown direct protective effects on neuronal cells. The biotin (B1667282) analogue 2-iminobiotin, for instance, was found to attenuate hypoxia-induced cell damage in an in vitro model using human neuronal cells. nih.gov It achieved this by downregulating the expression of several cell stress-associated proteins. nih.gov Given that propionic acid itself can induce neurotoxicity and neuroinflammatory responses in animal models, serving as a model for certain neurodevelopmental disorders, the investigation of its derivatives for counteracting these effects is a logical therapeutic strategy. mdpi.com The pyridine moiety in this compound offers a site for chemical modification to develop derivatives that could potentially modulate neuroinflammatory pathways or directly protect neurons from stress-induced damage.

Enzymatic Recognition and Biocatalytic Roles of this compound

Incorporation into Non-Ribosomal Peptide Synthetases (NRPS) and Metabolite Biosynthesis

Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes found in bacteria and fungi that synthesize a wide array of peptide-based natural products with significant biological activities. nih.govrsc.org Unlike ribosomal protein synthesis, NRPSs can incorporate non-proteinogenic amino acids, D-amino acids, and other building blocks, leading to immense structural diversity. nih.gov An NRPS module typically consists of an adenylation (A) domain, a peptidyl carrier protein (PCP) domain, and a condensation (C) domain. nih.gov The A-domain is responsible for recognizing and activating a specific amino acid substrate with ATP, which is then tethered to the PCP domain. nih.gov

The ability of NRPS A-domains to recognize a broad range of substrates makes them powerful tools in biocatalysis and synthetic biology. nih.gov As a non-proteinogenic amino acid, this compound is a potential candidate for incorporation into peptide scaffolds by NRPS systems. The biosynthesis of many complex natural products begins with simple amino acid precursors. nih.gov By engineering the A-domain of an NRPS to recognize and accept this compound, it could be possible to generate novel peptide derivatives containing this unique pyridinyl moiety. This incorporation could confer new biological properties, such as metal chelation or altered receptor binding affinity, to the resulting metabolite.

Enzyme Inhibition Profiling (e.g., Cytochrome P450 Enzymes)

Cytochrome P450 (CYP450) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including approximately 60% of clinically used drugs. nih.gov Inhibition of these enzymes can lead to significant drug-drug interactions. Therefore, profiling the inhibitory potential of new chemical entities against major CYP450 isoforms is a critical step in drug development.

Structurally related 2-aminopyridine (B139424) analogues have been evaluated for their inhibitory effects on various human CYP450 enzymes. nih.gov In one study, the inhibitory profiles of several 2-aminopyridine derivatives were determined against a panel of key CYP450 isoforms. nih.gov The results indicated that while some derivatives showed weak or no inhibition, others displayed selective inhibitory activity. This suggests that the 2-aminopyridine scaffold, which is present in this compound, can interact with the active sites of these enzymes, and that this interaction is sensitive to small structural variations. nih.gov Profiling this compound and its derivatives against a panel of CYP450 enzymes is essential to understand their potential for metabolic drug-drug interactions.

Table 1: Research Findings on the Inhibition of Human Cytochrome P450 Isoforms by 2-Aminopyridine Analogues This table presents data on related compounds to illustrate the potential inhibitory profile of the 2-aminopyridine scaffold.

| CYP450 Isoform | Model Substrate | Inhibitory Effect of Analogues (e.g., SB002, SB023) | Significance |

|---|---|---|---|

| CYP1A2 | Phenacetin | Minimal to no interference observed. nih.gov | Low potential for interaction with drugs metabolized by CYP1A2. |

| CYP2C8 | Rosiglitazone | Minimal to no interference observed. nih.gov | Low potential for interaction with drugs metabolized by CYP2C8. |

| CYP2C9 | Diclofenac | Minimal to no interference observed. nih.gov | Low potential for interaction with drugs metabolized by CYP2C9. |

| CYP2C19 | Mephenytoin | Minimal to no interference observed. nih.gov | Low potential for interaction with drugs metabolized by CYP2C19. |

| CYP2D6 | Bufuralol | Minimal to no interference observed. nih.gov | Low potential for interaction with drugs metabolized by CYP2D6. |

| CYP3A4 | Atorvastatin, Nifedipine, Midazolam | Minimal to no interference observed. nih.gov | Low potential for interaction with drugs metabolized by CYP3A4. |

Antimicrobial and Antifungal Efficacy of this compound Coordination Compounds

There is a significant gap in the scientific literature regarding the antimicrobial and antifungal efficacy of coordination compounds specifically derived from this compound. Although the coordination chemistry of amino acids and their derivatives with various metal ions has been a subject of interest for developing new antimicrobial agents, research has not been specifically focused on complexes of this compound. nih.govnih.gov

Studies on other amino acid-metal complexes have shown that coordination can enhance the biological activity of the parent ligand. nih.gov For example, research on coordination compounds of (±)-2-amino-3-(4-hydroxyphenyl)propionic acid and their mixed ligand complexes with 1,10-phenanthroline (B135089) has been conducted to evaluate their antimicrobial activities. nih.gov Similarly, the antimicrobial properties of metal chelates of other pyridine-containing Schiff bases have been investigated. mdpi.com However, direct evidence and detailed findings concerning the antimicrobial and antifungal profiles of this compound coordination compounds, including data on minimum inhibitory concentrations (MIC) or minimum bactericidal/fungicidal concentrations (MBC/MFC), are not present in the available scientific reports.

Applications in Peptide Mimetics and Design of Bioactive Peptides

The incorporation of non-proteinogenic amino acids into peptide sequences is a well-established strategy in the design of peptide mimetics and bioactive peptides to enhance their stability, conformational properties, and biological activity. nih.govnih.gov However, specific research detailing the application of this compound in this context is limited.

The introduction of a pyridyl group via this amino acid could confer unique properties to a peptide, such as altered hydrophilicity, metal-coordinating ability, and the potential for specific interactions with biological targets. While general principles of peptide synthesis and the use of unnatural amino acids are well-documented, specific examples of bioactive peptides containing this compound and detailed structure-activity relationship studies are not available in the current body of scientific literature. The commercial availability of the parent compound suggests its potential use as a building block in synthetic chemistry, including peptide synthesis. sigmaaldrich.commedchemexpress.com

Coordination Chemistry and Supramolecular Architectures Incorporating 2 Amino 3 Pyridin 2 Yl Propionic Acid

Ligand Properties of 2-Amino-3-(pyridin-2-yl)propionic acid and its Chelation Characteristics

This compound is a versatile multifunctional ligand, possessing three potential coordination sites: the nitrogen atom of the pyridine (B92270) ring, the amino group, and the carboxylate group. This trifunctional nature allows it to act as a chelating agent, bridging ligand, or both, leading to the formation of stable and structurally diverse metal complexes. The amino acid moiety provides chirality, making it a valuable building block for asymmetric synthesis and chiral recognition. mdpi.com

The chelation behavior of this ligand is highly dependent on the reaction conditions, the metal ion, and the pH. The carboxylate group is typically deprotonated to coordinate to metal centers, while the amino group and the pyridine nitrogen act as neutral donors. This versatility enables the formation of various coordination modes. For instance, it can act as a bidentate ligand, coordinating through the amino and carboxylate groups to form a stable five-membered ring, a common motif for α-amino acids. Alternatively, it can coordinate through the pyridine nitrogen and the carboxylate group. In its most versatile form, it can act as a tridentate ligand, utilizing all three donor sites to bind to a single metal center or to bridge multiple metal centers, facilitating the construction of higher-dimensional supramolecular assemblies. The amino-pyridine scaffold has been widely utilized in base metal catalysis. umn.edu

Table 1: Potential Coordination Sites and Properties of this compound

| Coordinating Group | Type | Typical Role in Coordination |

|---|---|---|

| Pyridine Nitrogen | Lewis Base | Coordinates to metal ions as a neutral donor. |

| Amino Group (-NH₂) | Lewis Base | Coordinates as a neutral donor; part of the chiral center. |

Design and Synthesis of Metal-Organic Frameworks (MOFs) Utilizing this compound as a Linker

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters connected by organic linkers. The choice of linker is crucial in determining the topology, porosity, and functionality of the resulting framework. Due to its rigidity and defined coordination vectors, the pyridyl group is a common component in MOF linkers, while the carboxylate group is a classic coordinating moiety. researchgate.netrsc.org

This compound is an excellent candidate for a linker in the design of chiral and functional MOFs. The pyridyl and carboxylate groups can bridge different metal centers to form the extended network structure characteristic of a MOF. rsc.orgyoutube.com The amino group, which is part of the chiral center, can project into the pores of the framework, introducing chirality and providing active sites for enantioselective applications such as asymmetric catalysis or chiral separations.

The synthesis of MOFs using such linkers is typically achieved under solvothermal or hydrothermal conditions, where the metal salt and the linker are dissolved in a solvent and heated in a sealed vessel. researchgate.net The specific structure of the resulting MOF can be tuned by varying synthetic parameters such as temperature, solvent, and the metal-to-linker ratio. The use of bifunctional linkers like this compound, which contain both nitrogen and oxygen donor atoms, can lead to the formation of heterometallic or mixed-linker MOFs with enhanced properties. researchgate.net

Catalytic Applications of Metal Complexes Derived from this compound

The coordination of this compound to metal centers can generate catalysts with unique activities and selectivities. The combination of a metal's redox properties with the ligand's chiral and functional groups offers significant potential in various catalytic transformations. mdpi.comresearchgate.net

Chiral ligands are fundamental to asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Transition metal complexes featuring chiral amino acid-based ligands are effective catalysts for a wide range of reactions. mdpi.com When an enantiomerically pure form of this compound, such as the (S)- or (R)-isomer, is used, the resulting metal complex is chiral. nih.govnih.gov

These chiral catalysts can create a stereochemically defined environment around the metal's active site, influencing the trajectory of incoming substrates and favoring the formation of one enantiomer of the product over the other. Such complexes have shown promise in reactions like asymmetric C-H activation, hydrogenations, and cross-coupling reactions. mdpi.com For example, palladium complexes with amino acid ligands have been successfully used for the enantioselective functionalization of C-H bonds. mdpi.com The pyridyl group can act as a directing group, guiding the metal center to a specific C-H bond, while the chiral amino acid backbone controls the stereoselectivity of the transformation. Similarly, related structures have been employed in the stereoselective synthesis of trans-2-aryl-3-(2-pyridyl)aziridines. rsc.org

Metal complexes derived from pyridine and amino acid ligands are also active catalysts for oxidation reactions. Understanding the kinetics and mechanism of these reactions is crucial for optimizing catalyst performance and developing more efficient processes.

A kinetic and mechanistic study on the oxidation of 2-amino-3-sulfhydryl propanoic acid catalyzed by 2,6-Dicarboxypyridinium Fluorochromate with 2-(pyridin-2-yl) pyridine provides a relevant model. researchgate.netresearchgate.netijlpr.com The study revealed that the reaction follows first-order kinetics with respect to the oxidant and fractional-order kinetics with respect to the substrate and catalyst. researchgate.netresearchgate.net Such kinetic investigations involve systematically varying the concentrations of the oxidant, substrate, acid, and catalyst to determine the rate law of the reaction. researchgate.net The influence of the solvent medium and ionic strength on the reaction rate is also typically examined. ekb.eg Based on the collected kinetic data, a plausible reaction mechanism can be proposed, often involving the formation of a transient complex between the catalyst and the substrate. researchgate.netresearchgate.net Mechanistic insights into redox reactions are critical for understanding how metal complexes mediate electron transfer processes. mdpi.comresearchgate.net

Table 2: Representative Kinetic Data for a Catalyzed Oxidation Reaction Data based on a model system: oxidation of 2-amino-3-sulfhydryl propanoic acid catalyzed by 2-(pyridin-2-yl) pyridine. researchgate.netresearchgate.net

| Reactant/Condition | Order of Reaction | Effect on Reaction Rate |

|---|---|---|

| Oxidant ([DCPFC]) | First | Rate increases linearly with concentration. |

| Substrate ([ASPA]) | Fractional | Rate increases with concentration, but not linearly. |

| Catalyst ([2-(pyridin-2-yl)pyridine]) | Fractional | Catalytic effect observed. |

| Acid ([H⁺]) | Fractional | Reaction is acid-catalyzed. |

Spectroscopic and Structural Characterization of Metal-2-Amino-3-(pyridin-2-yl)propionic acid Complexes

Single-Crystal X-ray Diffraction is the most definitive method for determining the precise three-dimensional structure of these complexes in the solid state. It provides data on bond lengths, bond angles, and the coordination geometry around the metal center, confirming the chelation mode of the ligand and revealing any supramolecular interactions like hydrogen bonding or π-π stacking. umn.eduelsevierpure.com

Spectroscopic techniques offer valuable insights into the electronic and structural properties of the complexes in both solid and solution states.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the ligand and how it changes upon coordination to a metal. For paramagnetic complexes, techniques like Evans NMR can be used to determine the magnetic susceptibility. umn.edu

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination of the carboxylate group. A shift in the stretching frequencies of the C=O and C-O bonds upon complexation provides evidence of its binding to the metal ion. Changes in the vibration modes of the amino and pyridine groups also indicate their involvement in coordination. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the complex, such as d-d transitions in the metal center and ligand-to-metal or metal-to-ligand charge transfer bands. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes with unpaired electrons (paramagnetic), EPR provides information about the metal's oxidation state and the symmetry of its coordination environment. mdpi.com

Table 3: Common Characterization Techniques for Metal-Ligand Complexes

| Technique | Information Provided |

|---|---|

| Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths/angles, coordination geometry. umn.eduelsevierpure.com |

| NMR Spectroscopy | Ligand structure confirmation, magnetic properties of paramagnetic complexes. umn.edu |

| IR Spectroscopy | Identification of coordinating functional groups (e.g., carboxylate). mdpi.com |

| UV-Vis Spectroscopy | Electronic transitions, information on the electronic structure. mdpi.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Amino-3-Sulfhydryl Propanoic Acid (ASPA) |

| 2,6-Dicarboxypyridinium Fluorochromate (DCPFC) |

| 2-(Pyridin-2-yl) pyridine |

| Sodium perchlorate (B79767) (NaClO₄) |

Computational Chemistry and Spectroscopic Investigations of 2 Amino 3 Pyridin 2 Yl Propionic Acid

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. By calculating the electron density, DFT provides insights into molecular properties and behavior.

Elucidation of Frontier Molecular Orbitals (HOMO-LUMO) and Quantum Chemical Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. malayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant parameter that indicates the molecule's excitability and correlates with its bioactivity. scirp.org A smaller energy gap suggests that the molecule is more reactive and that charge transfer can easily occur within it. scirp.org

DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine the energies of these orbitals. malayajournal.orgnih.gov From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify reactivity. nih.gov These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ = (I+A)/2). nih.gov

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I-A)/2). nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud is polarized. nih.gov

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons (ω = μ²/2η, where μ is the chemical potential, μ = -χ). malayajournal.orgnih.gov

For pyridine-containing amino acids, the HOMO is typically localized on the electron-rich regions, such as the amine group and the pyridine (B92270) ring, while the LUMO is often concentrated on the electron-accepting carboxyl group. researchgate.net This distribution facilitates intramolecular charge transfer, a key factor in the molecule's potential biological and chemical activities. scirp.orgresearchgate.net

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Correlates with the capacity to donate an electron. |

| LUMO Energy (ELUMO) | - | Correlates with the capacity to accept an electron. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | Energy needed to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released upon gaining an electron. |

| Electronegativity (χ) | (I+A)/2 | Measures electron-attracting tendency. |

| Chemical Hardness (η) | (I-A)/2 | Measures resistance to deformation of electron cloud. |

| Electrophilicity Index (ω) | μ²/2η | Describes the propensity to accept electrons. |

Conformational Analysis and Energy Landscape Mapping

The flexibility of 2-Amino-3-(pyridin-2-yl)propionic acid arises from the rotation around several single bonds, including those in the amino acid backbone and the bond connecting the side chain to the pyridine ring. This results in numerous possible three-dimensional structures, or conformers. nih.gov Conformational analysis aims to identify the most stable conformers (those at energy minima) and map the potential energy surface (PES) that governs their interconversion. nih.govnih.gov

Computational methods, such as DFT, are used to calculate the energy of the molecule as a function of its torsional angles. nih.govresearchgate.net This allows for the construction of an energy landscape, which reveals the low-energy conformers and the energy barriers that separate them. nih.govresearchgate.net For amino acids, intramolecular hydrogen bonding between the amine and carboxylic acid groups often plays a significant role in stabilizing certain conformations. nih.gov The presence of low energy barriers (e.g., less than 400 cm⁻¹) can lead to the rapid relaxation of less stable conformers into more stable ones, which is an important consideration when comparing computational predictions with experimental results from techniques like rotational spectroscopy. nih.gov

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure Elucidation

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. nih.gov These techniques are invaluable for structural elucidation. The observed spectral bands can be assigned to specific vibrations (stretching, bending, twisting) by comparison with data from similar compounds and with frequencies calculated using computational methods like DFT. nih.govjconsortium.com

For this compound, characteristic vibrational bands are expected for the amine (-NH₂), carboxylic acid (-COOH), pyridine ring, and aliphatic (-CH₂-, -CH-) groups.

-NH₂ Group: Symmetric and asymmetric N-H stretching vibrations typically appear in the 3300-3500 cm⁻¹ region. researchgate.net

-COOH Group: A broad O-H stretching band is expected around 2500-3300 cm⁻¹, while the C=O stretching vibration gives a strong absorption near 1700-1760 cm⁻¹. researchgate.netresearchgate.net

Pyridine Ring: C-H stretching modes appear above 3000 cm⁻¹, and C=C and C=N stretching vibrations are observed in the 1400-1600 cm⁻¹ range. jconsortium.com

Aliphatic Chain: C-H stretching vibrations of the CH and CH₂ groups are found just below 3000 cm⁻¹.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300-3500 | N-H stretch | Amine (-NH₂) |

| 2500-3300 | O-H stretch (broad) | Carboxylic Acid (-COOH) |

| ~3100 | C-H stretch (aromatic) | Pyridine Ring |

| 2850-2960 | C-H stretch (aliphatic) | -CH₂- and -CH- |

| 1700-1760 | C=O stretch | Carboxylic Acid (-COOH) |

| 1400-1600 | C=C and C=N stretch | Pyridine Ring |

| 1190-1200 | C-H in-plane bend | Pyridine Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

NMR spectroscopy is a primary tool for determining the detailed structure of organic molecules in solution. ¹H and ¹³C NMR spectra provide information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR: The spectrum would show distinct signals for the protons on the pyridine ring, the α-proton (CH-NH₂), the β-protons (-CH₂-), and the exchangeable protons of the amine (-NH₂) and carboxylic acid (-COOH) groups. The chemical shifts (δ, in ppm) and spin-spin coupling patterns are characteristic of their electronic environment and proximity to other protons. Protons on the pyridine ring typically appear in the downfield region (7.0-8.5 ppm). chemicalbook.com The α-proton would likely be found around 3-4 ppm, while the β-protons would be slightly upfield of that.

¹³C NMR: The spectrum would display eight distinct signals, one for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing far downfield (>170 ppm). Carbons of the pyridine ring would be found in the aromatic region (120-150 ppm), while the α- and β-carbons would appear in the aliphatic region. nih.gov

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| -COOH | ~10-12 (broad) | >170 |

| Pyridine-H | 7.0 - 8.5 | 120 - 150 |

| α-CH | ~3.5 - 4.5 | ~50 - 60 |

| β-CH₂ | ~3.0 - 3.5 | ~30 - 40 |

| -NH₂ | Variable (broad) | - |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. docbrown.info For this compound (C₈H₁₀N₂O₂), the molecular weight is 166.18 g/mol . sigmaaldrich.com The mass spectrum would show a molecular ion peak [M]⁺ at m/z 166.

Upon ionization, the molecular ion undergoes fragmentation, producing a series of smaller, characteristic ions. Common fragmentation pathways for amino acids include:

Loss of the carboxyl group: A prominent peak corresponding to the loss of COOH (45 Da), resulting in an ion at m/z 121. researchgate.net

Cleavage of the side chain: Fragmentation can occur along the aliphatic chain connecting the pyridine ring.

Internal cleavage: Double backbone cleavage can give rise to internal fragments and immonium ions, which are characteristic of the amino acid residue. matrixscience.com

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 166 | [C₈H₁₀N₂O₂]⁺ | Molecular Ion (M⁺) |

| 121 | [M - COOH]⁺ | Loss of carboxyl group |

| 92 | [C₅H₄NCH₂]⁺ | Pyridylmethyl cation (from cleavage) |

| 78 | [C₅H₄N]⁺ | Pyridyl cation |

Spectrophotometric Analyses (e.g., UV-Vis Spectroscopy) for Electronic Transitions and Complexation Studies

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals (electronic transitions). For aromatic and heteroaromatic compounds like this compound, the absorption bands are typically due to π→π* and n→π* transitions associated with the pyridine ring.

This technique is also highly effective for studying the formation of metal complexes. pnrjournal.com When a metal ion coordinates to the ligand (in this case, this compound, which can act as a chelating agent through its nitrogen and oxygen donor atoms), the electronic environment of the ligand changes. This change is reflected in the UV-Vis spectrum, often as a shift in the wavelength of maximum absorbance (λmax) or a change in the absorbance intensity. pnrjournal.comresearchgate.net By monitoring these spectral changes as a function of metal ion concentration, one can study the stoichiometry and stability of the resulting complexes. pnrjournal.com

Advanced Research Applications and Methodological Development for 2 Amino 3 Pyridin 2 Yl Propionic Acid

Development of Analytical Methods for Detection and Quantification in Complex Matrices

The accurate detection and quantification of 2-Amino-3-(pyridin-2-yl)propionic acid, also known as 2-pyridylalanine, in complex matrices such as biological fluids and environmental samples, are crucial for its application in various research fields. Chromatographic techniques are the cornerstone of these analytical methodologies. nih.gov

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of amino acids due to its versatility and accuracy. researchgate.net For 2-pyridylalanine, reversed-phase HPLC with UV or fluorescence detection is commonly employed. Derivatization is often necessary to enhance sensitivity and improve chromatographic separation, especially when dealing with trace amounts in complex samples. researchgate.net

Gas Chromatography (GC) also serves as a powerful analytical tool, though it necessitates derivatization to increase the volatility of the polar amino acid. sigmaaldrich.com A typical derivatization process involves a two-step reaction: esterification of the carboxyl group followed by acylation of the amino group. sigmaaldrich.com For instance, the carboxyl group can be methylated, and the amino group can be acetylated using reagents like trifluoroacetic anhydride (B1165640) (TFAA). sigmaaldrich.com GC coupled with a mass spectrometry (GC-MS) detector allows for highly selective and sensitive quantification, providing both retention time and mass spectral data for confident identification. sigmaaldrich.comlpdlabservices.co.uk

Capillary electrophoresis (CE) offers another high-resolution separation technique for charged species like amino acids, providing rapid analysis with minimal sample consumption. The inherent charge of 2-pyridylalanine makes it suitable for CE-based separation and quantification.

Below is a table summarizing common analytical techniques used for amino acid analysis, which are applicable to this compound.

| Analytical Technique | Detector | Derivatization | Key Advantages |

| High-Performance Liquid Chromatography (HPLC) | UV, Fluorescence | Often required for enhanced sensitivity (e.g., with FMOC-Cl) researchgate.net | High accuracy, versatile, well-established for amino acids nih.govresearchgate.net |

| Gas Chromatography (GC) | Flame Ionization (FID), Nitrogen-Phosphorus (NPD), Mass Spectrometry (MS) osha.gov | Required to increase volatility (e.g., silylation or acylation) sigmaaldrich.comsigmaaldrich.com | High sensitivity and resolution, especially with MS detection sigmaaldrich.com |

| Capillary Electrophoresis (CE) | UV, Diode Array (DAD) | Not always necessary | High separation efficiency, low sample and reagent consumption |

Radiochemistry and Application in Positron Emission Tomography (PET) Probe Development for Related Receptors

The structural backbone of this compound is a valuable scaffold in the development of radiolabeled probes for Positron Emission Tomography (PET) imaging. nih.gov PET is a non-invasive imaging technique that provides quantitative information about physiological, biochemical, and pharmacological processes in vivo. nih.gov The development of specific PET radioligands is critical for understanding disease mechanisms and for facilitating drug discovery. nih.gov

Derivatives of pyridylalanine are of particular interest for imaging metabotropic glutamate (B1630785) receptors (mGluRs), which are implicated in a variety of neurological and psychiatric disorders. nih.govnih.gov The goal is to create a tracer that can be labeled with a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), and that demonstrates high affinity and selectivity for a specific receptor subtype.

The synthesis of these PET probes involves incorporating the radionuclide into the molecular structure of the pyridylalanine derivative. For example, ¹¹C-labeling often involves the rapid methylation of a precursor molecule using [¹¹C]methyl iodide or [¹¹C]methyl triflate. The development of such radiotracers requires a careful balance of biological activity, metabolic stability, and appropriate pharmacokinetic properties to ensure the tracer reaches the target in the brain and provides a clear signal. nih.gov While specific PET tracers based directly on this compound are still under investigation, its structural motifs are integral to the design of new imaging agents for targets like mGluR2 and mGluR5. nih.govnih.gov

Mechanistic Organic Chemistry Studies of Reactions Involving the Pyridyl and Amino Acid Moieties

The chemical reactivity of this compound is defined by its three primary functional components: the amino group, the carboxylic acid group, and the pyridyl ring. youtube.com Each of these sites can participate in a range of chemical transformations, making it a versatile building block in organic synthesis.

Amino Group Reactivity : The primary amine is nucleophilic and basic. It readily undergoes reactions typical of amines, such as acylation to form amides, alkylation, and reaction with carbonyl compounds to form Schiff bases. In peptide synthesis, this amino group is the site of peptide bond formation with the carboxylic acid of another amino acid. youtube.com

Carboxylic Acid Reactivity : The carboxylic acid group is acidic and can be deprotonated to form a carboxylate salt. It can undergo esterification with alcohols, typically under acidic conditions, to form esters (e.g., this compound methyl ester). fishersci.com It can also be reduced to the corresponding amino alcohol or activated to form more reactive species like acid chlorides or activated esters for amide bond formation. youtube.com

Pyridyl Moiety Reactivity : The pyridine (B92270) ring is an electron-deficient aromatic system. The nitrogen atom in the ring is basic and can be protonated or alkylated. The ring itself can undergo electrophilic substitution, although it is less reactive than benzene. The position of the substituent on the ring influences its reactivity. The pyridyl nitrogen also has the ability to coordinate with metal ions, making the molecule a potential chelating ligand.

Kinetic and mechanistic studies on related amino acids help to elucidate the pathways of these reactions. researchgate.netrsc.org For example, understanding the kinetics of esterification or amide bond formation allows for the optimization of reaction conditions to achieve high yields and purity. rsc.org

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) studies involving this compound and its analogs are crucial for designing molecules with specific biological activities, particularly in drug discovery. nih.gov By systematically modifying the structure of the parent compound and evaluating the resulting changes in biological activity, researchers can identify key pharmacophoric features.

For instance, in the context of developing ligands for glutamate receptors, SAR studies might explore:

Isomeric Position : Moving the pyridyl group from the 2-position to the 3- or 4-position (e.g., 3-pyridylalanine or 4-pyridylalanine) can dramatically alter binding affinity and selectivity for different receptor subtypes. nih.govnih.gov

Substitution on the Pyridyl Ring : Adding substituents (e.g., halogens, alkyl, or aryl groups) to the pyridine ring can modulate electronic properties, lipophilicity, and steric interactions, thereby fine-tuning the molecule's interaction with the receptor binding pocket.

Modifications to the Amino Acid Backbone : Altering the distance between the amino and carboxyl groups or introducing constraints to the backbone can influence the molecule's conformation and its ability to adopt the optimal binding pose.

Quantitative Structure-Activity Relationship (QSAR) studies take this a step further by using statistical methods to correlate physicochemical properties of a series of compounds with their biological activities. This allows for the development of mathematical models that can predict the activity of novel, unsynthesized compounds, thereby accelerating the drug design process.

| Structural Modification | Potential Impact on Activity |

| Isomer of Pyridylalanine (3-Pal, 4-Pal) | Alters binding affinity and receptor selectivity nih.gov |

| Ring Substitution (e.g., halogens, methyl groups) | Modifies electronics, lipophilicity, and steric fit |

| Amino Acid Backbone (e.g., chain length) | Changes conformation and orientation in binding site |

| N-alkylation or C-alkylation | Influences steric bulk and hydrogen bonding capacity |

Applications in Chemical Sensor Design and Biosensing Technologies

The unique chemical structure of this compound makes it a candidate for use in the development of chemical sensors and biosensors. nih.gov A biosensor is an analytical device that combines a biological component with a physicochemical detector to measure the presence of specific analytes. nih.gov

The pyridyl nitrogen and the amino acid functionality of 2-pyridylalanine provide sites for coordination with metal ions. This property can be exploited to design chemosensors for the detection of specific metals. Upon binding to a target metal ion, a measurable change in a physical property, such as fluorescence or color, can occur. By immobilizing the molecule or a derivative onto a solid support or transducer surface, a sensor can be constructed.

Furthermore, as an unnatural amino acid, 2-pyridylalanine can be incorporated into peptides or proteins. These modified biomolecules can then be used as recognition elements in biosensors. nih.gov For example, a peptide containing 2-pyridylalanine might exhibit enhanced binding to a specific target molecule or metal ion. This interaction can be converted into a measurable signal using various transduction methods, including electrochemical, optical, or piezoelectric techniques. nih.gov The development in this area benefits from advances in nanotechnology, which allow for the creation of highly sensitive and miniaturized sensing platforms. nih.gov

Q & A

Q. What synthetic strategies are recommended for preparing 2-Amino-3-(pyridin-2-yl)propionic acid and its derivatives?

A multi-step synthesis approach is typically employed. Key steps include:

- Protection of functional groups : Use tert-butoxycarbonyl (Boc) or other protecting groups for the amino and carboxylic acid moieties to prevent unwanted side reactions during pyridine-ring functionalization .

- Substitution reactions : Introduce the pyridin-2-yl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using halogenated precursors .

- Deprotection and purification : Remove protecting groups under acidic/basic conditions and purify via recrystallization or column chromatography.

Characterization is performed using infrared spectroscopy (IR) for functional group verification and nuclear magnetic resonance (NMR) for structural elucidation .

Q. How can the physicochemical properties of this compound be systematically characterized?

- Solubility and stability : Test in aqueous buffers (pH 2–12) and organic solvents (e.g., DMSO, methanol) using UV-Vis spectroscopy to monitor degradation .

- Thermal properties : Determine melting point via differential scanning calorimetry (DSC) and thermal stability via thermogravimetric analysis (TGA).

- LogP and pKa : Use reverse-phase HPLC for LogP estimation and potentiometric titration for pKa determination .

Advanced Research Questions

Q. How can researchers design coordination complexes with this compound to enhance bioactivity?

- Ligand selection : Pair the compound with transition metals (e.g., Co²⁺, Cu²⁺, Ni²⁺) and auxiliary ligands like 1,10-phenanthroline to modulate geometry and redox activity .

- Synthesis optimization : Employ reflux methods in ethanol/water mixtures under inert atmospheres to prevent oxidation.

- Characterization : Use electronic spectroscopy to confirm metal-ligand charge transfer and magnetic susceptibility to infer geometry (e.g., octahedral vs. square planar) .

- Bioactivity assays : Test antioxidant activity via DPPH radical scavenging and antimicrobial efficacy against Gram-positive/negative bacteria .

Q. What methodologies are suitable for studying its interaction with glutamate receptors (e.g., AMPA or NMDA receptors)?

- Electrophysiological techniques : Use patch-clamp recordings on recombinant receptors expressed in HEK293 cells to measure ion current modulation .

- Competitive binding assays : Employ radiolabeled ligands (e.g., [³H]AMPA) to determine IC₅₀ values and receptor specificity .

- Molecular docking : Model binding poses using software like AutoDock Vina to predict interactions with receptor subunits (e.g., GluA2 for AMPA receptors) .

Q. How can stereochemical variations (D/L isomers) impact its pharmacological profile, and how are these analyzed?

- Stereoselective synthesis : Use chiral catalysts (e.g., BINAP-Ru complexes) or enzymatic resolution to isolate enantiomers .

- Analytical methods :

- Chiral HPLC with cellulose-based columns to separate isomers.

- Circular dichroism (CD) to confirm absolute configuration.

- Activity comparison : Test enantiomers in receptor-binding assays; e.g., (S)-isomers often show higher affinity for ionotropic receptors .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported receptor binding affinities or bioactivity data?

- Standardize assay conditions : Ensure consistent pH, temperature, and cell lines (e.g., primary neurons vs. recombinant systems) .

- Control for stereochemistry : Verify enantiomeric purity, as impurities in racemic mixtures can skew results .

- Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and apply statistical tools (e.g., ANOVA) to identify outliers .

Methodological Tables

Q. Table 1. Key Characterization Techniques for Coordination Complexes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.